molecular formula C31H26O6 B11156145 7,8-bis[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

7,8-bis[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11156145
M. Wt: 494.5 g/mol
InChI Key: VHHCVAYYIDONQK-UHFFFAOYSA-N
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Description

7,8-BIS[(3-METHOXYPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of methoxyphenyl and phenyl groups attached to the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-BIS[(3-METHOXYPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde, 4-hydroxycoumarin, and phenylboronic acid.

    Condensation Reaction: The first step involves a condensation reaction between 3-methoxybenzaldehyde and 4-hydroxycoumarin in the presence of a base, such as potassium carbonate, to form an intermediate.

    Borylation: The intermediate is then subjected to a borylation reaction with phenylboronic acid using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere.

    Oxidative Coupling: The final step involves an oxidative coupling reaction to form the desired product, 7,8-BIS[(3-METHOXYPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE, using an oxidizing agent, such as hydrogen peroxide, in the presence of a suitable solvent, such as acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7,8-BIS[(3-METHOXYPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced forms of the compound.

    Substitution: The methoxy groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetonitrile, elevated temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.

    Substitution: Alkyl halides, amines, thiols, polar aprotic solvents, reflux conditions.

Major Products Formed

    Oxidation: Quinones, oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

7,8-BIS[(3-METHOXYPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Material Science: The compound’s unique structural properties make it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups allow for further modifications and derivatizations.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes, enzyme activities, and signaling pathways.

Mechanism of Action

The mechanism of action of 7,8-BIS[(3-METHOXYPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit Enzymes: It may inhibit enzymes involved in inflammatory and oxidative stress pathways, leading to reduced inflammation and oxidative damage.

    Modulate Signaling Pathways: The compound can modulate signaling pathways, such as the NF-κB pathway, which plays a role in inflammation and cancer progression.

    Induce Apoptosis: In cancer cells, the compound may induce apoptosis (programmed cell death) by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydroxy-4-phenyl-2H-chromen-2-one: This compound has hydroxyl groups instead of methoxy groups, leading to different reactivity and biological activity.

    7,8-Dimethoxy-4-phenyl-2H-chromen-2-one: Similar to the target compound but lacks the 3-methoxyphenyl groups, resulting in different chemical properties.

    4-Phenyl-2H-chromen-2-one: The simplest form of the chromen-2-one derivatives, lacking the additional substituents present in the target compound.

Uniqueness

7,8-BIS[(3-METHOXYPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE is unique due to the presence of both methoxyphenyl and phenyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C31H26O6

Molecular Weight

494.5 g/mol

IUPAC Name

7,8-bis[(3-methoxyphenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C31H26O6/c1-33-24-12-6-8-21(16-24)19-35-28-15-14-26-27(23-10-4-3-5-11-23)18-29(32)37-30(26)31(28)36-20-22-9-7-13-25(17-22)34-2/h3-18H,19-20H2,1-2H3

InChI Key

VHHCVAYYIDONQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)OCC5=CC(=CC=C5)OC

Origin of Product

United States

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